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molecular formula C12H22O2Si B8393626 2-[2-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]ethyl]furan

2-[2-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]ethyl]furan

Cat. No. B8393626
M. Wt: 226.39 g/mol
InChI Key: FOJMNIZSPOJYKB-UHFFFAOYSA-N
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Patent
US07141578B2

Procedure details

Imidazole (3.65 g, 53.6 mmol) and TBSCl (6.47 g, 42.9 mmol) were added to the solution of compound 255A (4.00 g, 35.7 mmol) in 50 mL of DMF. The mixture was stirred at rt for 2 h and then the reaction mixture was poured into ether. The ether solution was washed with water (1×), 1 N HCl (1×), water (1×) and brine (1×). The organic layer was dried over Na2SO4 and concentrated under reduced pressure. Purification by flash chromatography on silica gel eluting with 30% CH2Cl2/70% hexane gave 7.4 g (32.7 mmol, 91.7%) of 255B as a colorless oil.
Quantity
3.65 g
Type
reactant
Reaction Step One
Name
Quantity
6.47 g
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Yield
91.7%

Identifiers

REACTION_CXSMILES
N1C=CN=C1.[CH3:6][C:7]([Si:10](Cl)([CH3:12])[CH3:11])([CH3:9])[CH3:8].[OH:14][CH2:15][CH2:16][C:17]1[O:18][CH:19]=[CH:20][CH:21]=1.CCOCC>CN(C=O)C>[CH3:6][C:7]([Si:10]([CH3:12])([CH3:11])[O:14][CH2:15][CH2:16][C:17]1[O:18][CH:19]=[CH:20][CH:21]=1)([CH3:9])[CH3:8]

Inputs

Step One
Name
Quantity
3.65 g
Type
reactant
Smiles
N1C=NC=C1
Name
Quantity
6.47 g
Type
reactant
Smiles
CC(C)(C)[Si](C)(C)Cl
Name
Quantity
4 g
Type
reactant
Smiles
OCCC=1OC=CC1
Name
Quantity
50 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCOCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at rt for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
The ether solution was washed with water (1×), 1 N HCl (1×), water (1×) and brine (1×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
Purification by flash chromatography on silica gel eluting with 30% CH2Cl2/70% hexane

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
CC(C)(C)[Si](OCCC=1OC=CC1)(C)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 32.7 mmol
AMOUNT: MASS 7.4 g
YIELD: PERCENTYIELD 91.7%
YIELD: CALCULATEDPERCENTYIELD 91.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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